molecular formula C16H28N2O3 B6977930 2-(1-acetylazetidin-3-yl)oxy-N-cyclohexyl-N-propan-2-ylacetamide

2-(1-acetylazetidin-3-yl)oxy-N-cyclohexyl-N-propan-2-ylacetamide

Cat. No.: B6977930
M. Wt: 296.40 g/mol
InChI Key: YWUSCTNQGDGUHC-UHFFFAOYSA-N
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Description

2-(1-acetylazetidin-3-yl)oxy-N-cyclohexyl-N-propan-2-ylacetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a unique structure that includes an azetidine ring, which is a four-membered nitrogen-containing ring, and an acetamide group, making it an interesting subject for chemical research and development.

Properties

IUPAC Name

2-(1-acetylazetidin-3-yl)oxy-N-cyclohexyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O3/c1-12(2)18(14-7-5-4-6-8-14)16(20)11-21-15-9-17(10-15)13(3)19/h12,14-15H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWUSCTNQGDGUHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCCCC1)C(=O)COC2CN(C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-acetylazetidin-3-yl)oxy-N-cyclohexyl-N-propan-2-ylacetamide typically involves multiple steps:

  • Formation of the Azetidine Ring: : The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols or β-amino acids. Common reagents for this step include strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the cyclization.

  • Acetylation: : The azetidine ring is then acetylated using acetic anhydride (Ac2O) or acetyl chloride (CH3COCl) in the presence of a base such as pyridine to introduce the acetyl group at the nitrogen atom.

  • Etherification: : The hydroxyl group of the azetidine ring is converted to an ether linkage by reacting with an appropriate alkyl halide, such as cyclohexyl bromide, under basic conditions.

  • Amidation: : Finally, the compound is subjected to amidation with N-cyclohexyl-N-propan-2-ylamine in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Reduction reactions can target the carbonyl groups in the compound, converting them to alcohols or amines. Typical reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the ether linkage or the acetamide group. Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: N-oxides, hydroxylated derivatives

    Reduction: Alcohols, amines

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

Chemistry

In chemistry, 2-(1-acetylazetidin-3-yl)oxy-N-cyclohexyl-N-propan-2-ylacetamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of azetidine-containing molecules in various chemical reactions.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features make it a candidate for studying interactions with biological macromolecules such as proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may exhibit pharmacological activities such as antimicrobial, antiviral, or anticancer properties, making it a subject of interest for drug development.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of more complex molecules

Mechanism of Action

The mechanism of action of 2-(1-acetylazetidin-3-yl)oxy-N-cyclohexyl-N-propan-2-ylacetamide involves its interaction with specific molecular targets. The azetidine ring and acetamide group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-acetylazetidin-3-yl)oxy-N-cyclohexylacetamide
  • 2-(1-acetylazetidin-3-yl)oxy-N-propan-2-ylacetamide
  • 2-(1-acetylazetidin-3-yl)oxy-N-cyclohexyl-N-methylacetamide

Uniqueness

Compared to similar compounds, 2-(1-acetylazetidin-3-yl)oxy-N-cyclohexyl-N-propan-2-ylacetamide stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity. The presence of both cyclohexyl and propan-2-yl groups provides a distinct steric and electronic environment, influencing its interactions and stability.

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